molecular formula C10H10N2O3 B12942199 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione CAS No. 7507-24-6

5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B12942199
CAS No.: 7507-24-6
M. Wt: 206.20 g/mol
InChI Key: CHEBERHTZVCNGT-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione is a hydantoin derivative offered for research and development purposes. Compounds based on the imidazolidine-2,4-dione core structure, commonly known as hydantoins, are of significant scientific interest due to their diverse biological activities and applications in medicinal chemistry and drug discovery . The imidazolidine-2,4-dione scaffold is a privileged structure in pharmaceutical research. Published studies on analogous compounds reveal a broad spectrum of potential research applications. Hydantoin derivatives have been extensively investigated for their anticonvulsant and antiarrhythmic properties . Furthermore, research has explored their use as inhibitors of specific enzymes and biological processes. For instance, some derivatives have shown activity as fatty acid amide hydrolase (FAAH) inhibitors , while other 5,5-disubstituted imidazolidine-2,4-diones have been studied in the context of HIV protease inhibition and the design of novel HIV-1 fusion inhibitors . The presence of the hydroxymethyl group on the core hydantoin structure may provide a versatile handle for further chemical modification, making it a valuable building block for creating diverse compound libraries for biological screening. This product is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

5-(hydroxymethyl)-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-6-10(7-4-2-1-3-5-7)8(14)11-9(15)12-10/h1-5,13H,6H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEBERHTZVCNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306951
Record name 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-24-6
Record name NSC407948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC183768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of phenylhydrazine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be summarized as follows:

    Reactants: Phenylhydrazine and glyoxal.

    Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.

    Conditions: Controlled temperature (usually around 50-70°C) and pH (acidic or basic).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Substituents critically impact melting points, solubility, and spectroscopic profiles:

Compound Melting Point (°C) IR Stretches (cm⁻¹) Key Functional Groups Reference
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione 182–185 3265 (N-H), 1725/1630 (C=O), 1238 (C-O) Hydroxyl, dione
5-[4-(Methylsulfonyl)phenyl]-5-phenylimidazolidine-2,4-dione 223–224 N/A Sulfonyl, dione
Thiazolidine-2,4-dione derivatives N/A ~1700–1720 (C=O) Dione, arylidene

Key Observations:

  • Hydroxyl or hydroxymethyl groups enhance hydrogen bonding, increasing melting points compared to non-polar substituents (e.g., methylsulfanyl) .
  • Sulfonyl groups (as in ) further elevate melting points due to stronger intermolecular forces .
2.3.1. Enzyme Inhibition
  • Lipoxygenase (LOX) Inhibition: Thiazolidine-2,4-dione derivatives (e.g., compound 1s) show IC50 values as low as 7.46 µM, with activity linked to arylidene substituents .
  • Aldose Reductase Inhibition: Thiazolidinedione hybrids (e.g., 5a–k) demonstrate substituent-dependent activity, with hydrophobic groups enhancing potency .
2.3.2. Anticonvulsant Activity
  • Imidazolidine-2,4-dione derivatives with morpholine moieties (e.g., compound 19) exhibit ED50 values of 26.3 mg/kg in maximal electroshock tests, outperforming phenytoin in some models .
2.3.3. UV Absorption

Key Observations:

  • The hydroxymethyl group may modulate biological activity by altering solubility (e.g., enhancing blood-brain barrier penetration for anticonvulsants) or hydrogen-bonding interactions with enzyme targets.

Biological Activity

Overview

5-(Hydroxymethyl)-5-phenylimidazolidine-2,4-dione, also known as 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione, is a heterocyclic compound with the molecular formula C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of 206.2 g/mol. Its structure features an imidazolidine ring, which is significant for its biological activity due to the presence of the hydroxymethyl group on the phenyl ring, enhancing reactivity and potential interactions with biological targets.

Target Enzymes

The primary biological targets of this compound are the tankyrase enzymes TNKS-1 and TNKS-2. These enzymes play critical roles in various cellular processes, including Wnt signaling and telomere maintenance. The inhibition of these enzymes can disrupt essential signaling pathways that are often dysregulated in cancer cells.

Biochemical Pathways

The compound's interaction with TNKS enzymes leads to significant biochemical changes:

  • Inhibition of Poly-ADP-ribosylation : This process is crucial for regulating protein function and cellular responses. By inhibiting this modification, this compound can alter cell proliferation and differentiation.
  • Impact on Wnt Signaling : Disruption of this pathway can affect gene expression related to cell growth and survival, making it a potential target for cancer therapies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiandrogenic Effects : Preliminary studies suggest that this compound may bind to androgen receptors, influencing their activity. This characteristic could have therapeutic implications for hormone-sensitive cancers.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess therapeutic potential in treating infections.
  • Anticancer Activity : The ability to inhibit tankyrase enzymes positions this compound as a candidate for further investigation in cancer treatment strategies.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound effectively inhibits the growth of various cancer cell lines by disrupting Wnt signaling pathways. The IC50 values observed indicate a promising therapeutic index for further development.
  • Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance:
Compound NameStructure FeaturesBiological Activity
5-Methylimidazolidine-2,4-dioneMethyl group instead of hydroxymethylAnti-inflammatory properties
5-(4-Methoxyphenyl)imidazolidine-2,4-dioneMethoxy group; increased lipophilicityAntimicrobial activity
5-[3-(Hydroxymethyl)phenyl]imidazolidine-2,4-dioneDifferent positioning of hydroxymethylPotentially different receptor binding

This table illustrates how variations in substituents can significantly alter biological activity.

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